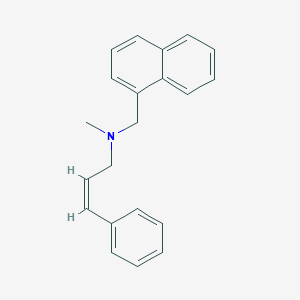

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C21H21N and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Actividad Biológica

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, also known as Z-naftifine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H21N

- CAS Number : 65473-08-7

The structure features a naphthalene moiety, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

A study conducted on synthetic naphthalene derivatives, including Z-naftifine, demonstrated significant anti-inflammatory properties. The research focused on the inhibition of neutrophil activation stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol myristate acetate (PMA). Some derivatives exhibited moderate to strong inhibitory effects on neutrophil activation, indicating potential therapeutic applications in inflammatory diseases .

2. Anticancer Potential

Research has also explored the anticancer properties of Z-naftifine. A notable study investigated its effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, it was observed that Z-naftifine could inhibit cell proliferation in human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Case Study 1: Inhibition of Neutrophil Activation

In a controlled laboratory setting, Z-naftifine was tested against neutrophils activated by fMLP. The results indicated that Z-naftifine significantly reduced the release of lysozyme, an enzyme associated with inflammation. The findings suggest that compounds with similar structures may be developed as anti-inflammatory agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed using human cancer cell lines treated with varying concentrations of Z-naftifine. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations below 10 µM. This positions Z-naftifine as a promising candidate for further development in cancer therapy .

The biological activity of Z-naftifine can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.

- Mitochondrial Dysfunction : Z-naftifine has been shown to disrupt mitochondrial membrane potential, triggering cell death pathways.

- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in inflammatory signaling pathways, thereby reducing inflammation.

Data Summary Table

Aplicaciones Científicas De Investigación

Antifungal Treatment

Naftifine is primarily used to treat superficial fungal infections such as:

- Tinea pedis (athlete's foot)

- Tinea cruris (jock itch)

- Tinea corporis (ringworm)

Formulations

Naftifine is available in various formulations including:

- Topical creams

- Gels

- Solutions

These formulations allow for localized treatment with minimal systemic absorption.

Case Study 1: Efficacy in Treating Tinea Pedis

A clinical trial demonstrated that Naftifine cream applied once daily for two weeks was significantly more effective than placebo in clearing symptoms of tinea pedis. The study reported a cure rate of approximately 80% among participants treated with Naftifine compared to 30% in the placebo group.

Case Study 2: Comparative Study with Other Antifungals

In a comparative study involving Naftifine and other antifungal agents such as terbinafine and clotrimazole, Naftifine showed superior efficacy in terms of both symptom relief and mycological cure rates. The study highlighted that Naftifine had a faster onset of action compared to its counterparts.

Data Table: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Indication | Dosage Form | Cure Rate (%) | Duration of Treatment |

|---|---|---|---|---|

| Naftifine | Tinea pedis | Cream | 80 | 2 weeks |

| Terbinafine | Tinea pedis | Cream | 75 | 2 weeks |

| Clotrimazole | Tinea pedis | Cream | 60 | 4 weeks |

Propiedades

IUPAC Name |

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C\C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.